2-Fluoro-1-(3-phenylphenyl)ethan-1-amine

Description

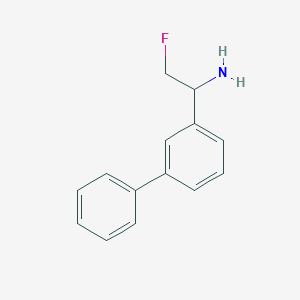

2-Fluoro-1-(3-phenylphenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a biphenyl (3-phenylphenyl) group attached to an ethanamine backbone with a fluorine substituent at the C2 position. Key properties include:

Properties

Molecular Formula |

C14H14FN |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-fluoro-1-(3-phenylphenyl)ethanamine |

InChI |

InChI=1S/C14H14FN/c15-10-14(16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9,14H,10,16H2 |

InChI Key |

KQUJRHYUXSYUBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-phenylphenyl)ethan-1-amine typically involves the reaction of 3-phenylbenzyl chloride with fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-phenylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to remove the fluorine atom, yielding 1-(3-phenylphenyl)ethan-1-amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide or thiourea in polar solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 1-(3-phenylphenyl)ethan-1-amine.

Substitution: Formation of hydroxyl or thiol derivatives.

Scientific Research Applications

2-Fluoro-1-(3-phenylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-phenylphenyl)ethan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Fluorination Effects: The C2-fluorine in the target compound may enhance binding affinity and metabolic stability compared to non-fluorinated analogs like 2-(3-phenylphenyl)ethan-1-amine. Fluorine’s electronegativity can alter electronic distribution, influencing interactions with hydrophobic receptor pockets . In contrast, 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrates that fluorination improves antimicrobial activity by increasing membrane penetration .

Biphenyl vs. Methoxy/Aromatic Groups :

- The biphenyl moiety in the target compound provides greater lipophilicity than methoxy-substituted analogs (e.g., 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine). This could enhance blood-brain barrier penetration, as seen in NBOMe compounds .

- Avapritinib’s extended aromatic system (pyrimidinyl-triazine) enables selective kinase inhibition, suggesting that the biphenyl group in the target compound might support similar target specificity .

Amine Backbone Modifications: The ethanamine chain in the target compound is simpler than the pyrrolidine-containing L77, which facilitates nanoparticle formation for gene delivery . However, the fluorine substituent may confer unique pharmacokinetic advantages.

Biological Activity

2-Fluoro-1-(3-phenylphenyl)ethan-1-amine, a fluorinated amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.29 g/mol. The presence of a fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The compound's structure allows it to act as a potential inhibitor in several biochemical pathways, particularly those related to neurotransmitter modulation.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Antimicrobial Properties

Studies have shown that fluorinated amines can possess antimicrobial properties. The introduction of fluorine atoms often enhances the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacterial strains.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various substituted phenethylamines, including derivatives similar to this compound. The findings indicated significant reductions in immobility time in forced swim tests, suggesting potential clinical applications for depression treatment .

Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of fluorinated compounds against a panel of bacteria. The results demonstrated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.